Isopulegol acetate

概要

説明

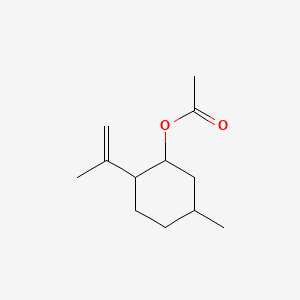

Isopulegol acetate is a monoterpene compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 . It is an ester derivative of isopulegol, a naturally occurring monoterpene alcohol. This compound is known for its pleasant aroma, which is reminiscent of camphor and mint, making it a valuable component in the fragrance and flavor industries .

準備方法

Isopulegol acetate can be synthesized through several methods. One common synthetic route involves the acetylation of isopulegol using acetic anhydride in the presence of a catalyst . The reaction typically proceeds under mild conditions, resulting in the formation of this compound with high yield. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .

化学反応の分析

Hydrolysis of the Ester Group

Isopulegol acetate undergoes hydrolysis under physiological or acidic/basic conditions, yielding isopulegol and acetic acid . This reaction is critical for understanding its metabolic fate and environmental degradation.

Key Data:

The hydrolysis rate depends on pH and temperature, with steric hindrance from the bicyclic structure slightly slowing the process compared to linear esters .

Example Pathway:

-

Epoxidation :

Yields for analogous compounds range from 25–43% . -

Aminolysis :

Epoxides react with primary amines (e.g., benzylamine) to form aminodiols under LiClO₄ catalysis :

Typical yields: 35–77% .

Oxidative Stability and Byproduct Formation

This compound exhibits moderate thermal stability but decomposes at elevated temperatures (>200°C) to form carbon oxides and fragmented hydrocarbons . Under strong oxidizing conditions, the isopropenyl group may oxidize to a ketone, though this is not explicitly documented for the acetate .

Stereochemical Considerations

The compound’s three stereocenters and one geometric center (from the isopropenyl group) influence reaction outcomes:

-

Hydrolysis preserves the stereochemistry of the parent isopulegol .

-

Epoxidation of the isopropenyl group proceeds with cis selectivity in analogous systems .

Industrial and Synthetic Relevance

-

Catalytic Cyclization : While not directly involving this compound, its precursor (isopulegol) is synthesized via citronellal cyclization using tris(aryloxy)aluminum catalysts . The acetate’s production typically follows esterification of isopulegol with acetic anhydride .

-

Byproduct Suppression : The use of carboxylic anhydrides during synthesis minimizes higher-boiling byproducts (e.g., citronellyl citronellate) to <5% .

Stability Profile

科学的研究の応用

Applications in Flavor and Fragrance

Flavoring Agents : Isopulegol acetate is utilized as a flavoring agent in food products. Its mentholic odor makes it suitable for mint-flavored products, enhancing the sensory experience of consumers. It is recognized for its woody flavor notes, which contribute to the complexity of various food formulations .

Fragrance Components : In the fragrance industry, this compound serves as a key ingredient in perfumes and scented products. Its pleasant aroma profile allows it to be blended with other fragrance compounds to create unique scent combinations .

Medicinal Chemistry Applications

Recent studies have highlighted the potential medicinal applications of this compound and its derivatives:

- Antimicrobial Activity : Research has demonstrated that isopulegol-based compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The development of new chiral ligands based on isopulegol has shown promise in enhancing these antimicrobial effects .

- Antioxidant Properties : this compound derivatives have been evaluated for their antioxidant activities, particularly their ability to scavenge free radicals (DPPH˙ assay). This property suggests potential applications in health supplements and functional foods aimed at reducing oxidative stress .

- Toxicological Studies : Toxicity assessments indicate that while this compound has beneficial applications, it also requires careful handling due to potential hepatotoxic effects at high doses. Studies have established an LD50 value of approximately 936 mg/kg body weight in animal models, emphasizing the need for safety evaluations in consumer products .

Table 1: Summary of Antimicrobial Activity of Isopulegol Derivatives

| Compound | Bacterial Strain | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 mm |

| This compound | Escherichia coli | 12 mm |

| Aminodiol Derivatives | Various Bacterial Strains | 10-18 mm |

Table 2: Toxicological Profile of this compound

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | 936 |

| Observed Effects | Salivation, respiratory congestion, ataxia |

| Safety Assessment Status | Requires further evaluation |

Case Studies

- Synthesis of Chiral Ligands : A study focused on synthesizing a new library of isopulegol-based bi-, tri-, and tetra-functionalized chiral ligands demonstrated their effectiveness in enhancing antimicrobial properties. The research explored structure-activity relationships that revealed how substituent effects influence biological activity .

- Safety Assessment : An extensive safety assessment evaluated the genotoxicity and reproductive toxicity of this compound. The results indicated that it does not exhibit significant genotoxic potential under standard testing conditions, supporting its safe use in consumer products .

- Flavoring Applications in Food Products : A commercial application study highlighted the successful incorporation of this compound into various food products, leading to enhanced consumer acceptance due to its appealing flavor profile. This study provides insights into market trends favoring natural flavoring agents .

作用機序

The mechanism of action of isopulegol acetate involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell death . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress . The anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and modulation of pain receptors .

類似化合物との比較

Isopulegol acetate can be compared with other similar compounds, such as:

Linalool acetate: Both compounds are esters of monoterpene alcohols and have pleasant aromas.

Geranyl acetate: Similar to this compound, geranyl acetate is used in the fragrance industry.

Citronellyl acetate: This compound is also used in fragrances and flavors.

This compound is unique due to its specific aroma profile and its potential therapeutic properties, which distinguish it from other similar compounds .

生物活性

Isopulegol acetate, a derivative of isopulegol, has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities. This article explores the biological activity of this compound, supported by diverse research findings and case studies.

This compound (C₁₂H₂₀O₂) is an ester formed from isopulegol and acetic acid. Its structure is characterized by a cyclohexene ring with an acetate group, contributing to its unique biological properties.

1. Antitumor Activity

Research indicates that metabolites derived from isopulegol, including this compound, may exhibit antitumor properties . A study involving the biotransformation of isopulegol by Rhodococcus rhodochrous suggested that certain derivatives could potentially serve as anticancer agents .

| Compound | Potential Activity |

|---|---|

| This compound | Antitumor activity |

| Other metabolites | Respiratory stimulants |

2. Anti-inflammatory Effects

This compound has shown promise in anti-inflammatory applications . In silico studies have suggested that it can act as an immunosuppressant and muscle relaxant, with a significant impact on the expression of immune response genes .

3. Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. The median lethal dose (LD50) for isopulegol was determined to be approximately 936 mg/kg in rats, highlighting its potential toxicity at high doses . Furthermore, repeated exposure studies indicated possible hepatotoxic effects due to reactive metabolite formation .

| Toxicity Endpoint | Observed Effects |

|---|---|

| LD50 | 936 mg/kg |

| Hepatotoxicity | Yes |

| Nephropathy | Reported |

Study on Genotoxicity

A comprehensive assessment indicated that this compound does not exhibit mutagenic properties in the Ames test, suggesting a favorable safety profile for human exposure . The study also evaluated reproductive toxicity and local respiratory toxicity, concluding that exposure levels are below harmful thresholds.

In Vivo Studies

In vivo studies involving guinea pigs and rats demonstrated the effects of this compound on various physiological parameters. For example, administration of high doses resulted in observable symptoms such as salivation and respiratory distress, underscoring the need for careful dosage management in therapeutic applications .

特性

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylcyclohexyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHIVJRLODSUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861679 | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-49-6 | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。